

Spectral Analysis of 4-(3-Chlorophenoxy)piperidine: A Technical Guide

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Compound of Interest

Compound Name: 4-(3-Chlorophenoxy)piperidine

Cat. No.: B1349332

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This technical guide provides a comprehensive overview of the spectral analysis of **4-(3-Chlorophenoxy)piperidine**, a key intermediate in pharmaceutical development. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

4-(3-Chlorophenoxy)piperidine (Molecular Formula: $C_{11}H_{14}ClNO$, Molecular Weight: 211.69 g/mol) is a synthetic organic compound with potential applications in medicinal chemistry.^[1] Its structural elucidation and purity assessment are critical for its use in research and development. This guide outlines the expected spectral characteristics and provides standardized protocols for its analysis.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While experimental spectra for **4-(3-Chlorophenoxy)piperidine** are not widely published, predictive models and data from analogous structures provide valuable insights.

¹³C NMR Spectroscopy

The predicted ^{13}C NMR spectrum of **4-(3-Chlorophenoxy)piperidine** in D_2O shows distinct signals for the aromatic and piperidine ring carbons.[2]

Table 1: Predicted ^{13}C NMR Chemical Shifts for **4-(3-Chlorophenoxy)piperidine**[2]

Carbon Atom	Chemical Shift (ppm)
C-O (Aromatic)	165.10
C-Cl (Aromatic)	149.17
Aromatic CH	140.74
Aromatic CH	135.70
Aromatic CH	132.04
Aromatic CH	131.19
CH-O (Piperidine)	96.67
CH ₂ -N (Piperidine)	44.80
CH ₂ -CH ₂ -N (Piperidine)	25.90

Note: These are predicted values and may differ from experimental results.

^1H NMR Spectroscopy

An experimental ^1H NMR spectrum for **4-(3-Chlorophenoxy)piperidine** is not readily available. However, based on the spectra of piperidine and related substituted phenols, the following proton signals can be anticipated. The protons on the piperidine ring would likely appear as multiplets in the upfield region, while the aromatic protons would be observed as multiplets in the downfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-(3-Chlorophenoxy)piperidine** is expected to exhibit characteristic absorption bands.

Table 2: Expected Characteristic IR Absorption Bands for **4-(3-Chlorophenoxy)piperidine**

Functional Group	Expected Wavenumber (cm ⁻¹)
N-H Stretch (Piperidine)	3300-3500
C-H Stretch (Aromatic)	3000-3100
C-H Stretch (Aliphatic)	2850-3000
C=C Stretch (Aromatic)	1400-1600
C-O Stretch (Aryl Ether)	1200-1250
C-N Stretch (Piperidine)	1000-1200
C-Cl Stretch (Aromatic)	600-800

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **4-(3-Chlorophenoxy)piperidine**, Electron Ionization (EI) or Electrospray Ionization (ESI) techniques can be employed.

Table 3: Predicted Mass Spectrometry Data for **4-(3-Chlorophenoxy)piperidine**

Ion	m/z (predicted)
[M+H] ⁺	212.08367
[M+Na] ⁺	234.06561
[M] ⁺	211.07584

Note: These predictions are for a related isomer, 3-(4-chlorophenoxy)piperidine, and serve as an estimate.^[3]

Experimental Protocols

The following are detailed methodologies for the spectral analysis of **4-(3-Chlorophenoxy)piperidine**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(3-Chlorophenoxy)piperidine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise ratio.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
 - KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:

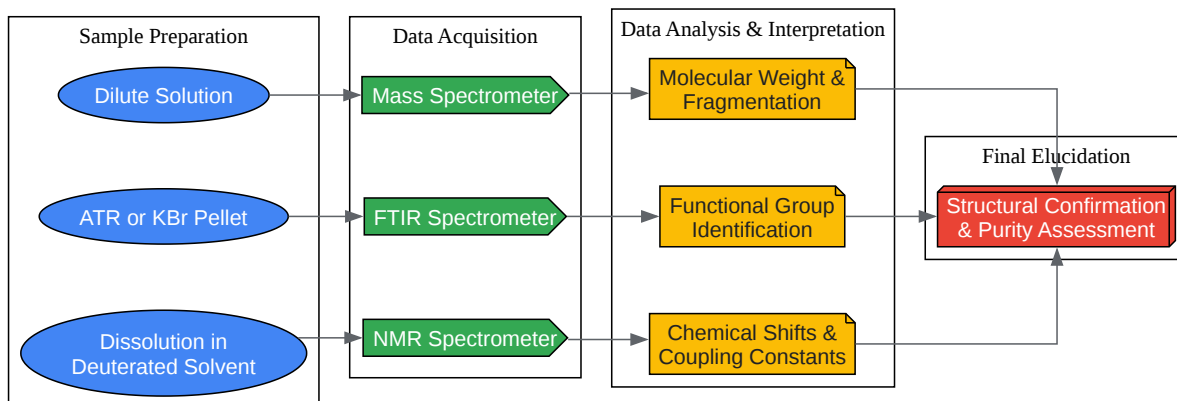
- Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
- Collect the sample spectrum over a range of 4000-400 cm^{-1} .
- Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: Perform a background subtraction from the sample spectrum.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI). For high-resolution mass data, a time-of-flight (TOF) or Orbitrap analyzer is recommended.
- Data Acquisition:
 - ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the $[\text{M}+\text{H}]^+$ ion.
 - GC-MS (with EI): If the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph for separation and subsequent electron ionization.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

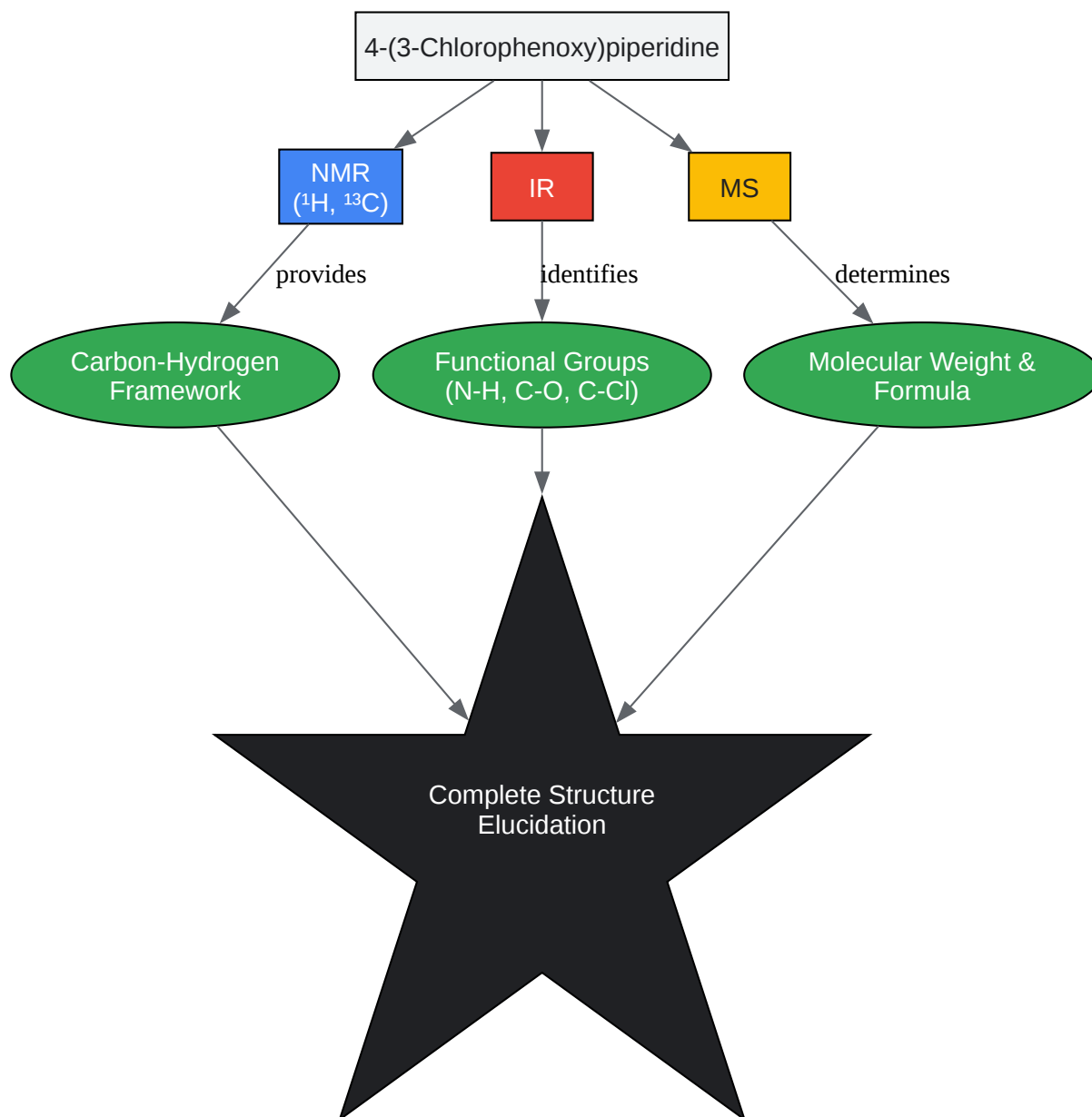
Workflow and Data Relationships

The following diagrams illustrate the logical flow of the spectral analysis process and the relationships between the different analytical techniques.



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Caption: General workflow for the spectral analysis of an organic compound.



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Caption: Integration of spectral data for structural elucidation.

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